molecular formula C19H16F4N4O B607562 Ftbmt

Ftbmt

货号: B607562
分子量: 392.3 g/mol
InChI 键: TYXSIXOYTBHZFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FTBMT (4-(3-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide) is a selective agonist of the orphan G protein-coupled receptor GPR52. Its chemical formula is C₁₉H₁₆F₄N₄O, with a CAS registry number of 1358575-02-6 . This compound exhibits high potency in modulating GPR52 activity, a constitutively active receptor linked to neuropsychiatric disorders such as schizophrenia due to its role in regulating cAMP signaling pathways .

In vitro studies demonstrate that this compound increases cAMP levels in CHO cells expressing human, mouse, or rat GPR52, with pEC₅₀ values of 7.03, 6.85, and 6.87, respectively . In vivo, this compound (3–30 mg/kg) improves cognitive function and spatial working memory in rodent models while showing antipsychotic-like effects without sedation .

属性

IUPAC Name

4-[3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1,2,4-triazol-1-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXSIXOYTBHZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes to FTBMT

Core Benzamide Scaffold Construction

The synthesis of this compound begins with the assembly of its 4-azolyl-benzamide core, a structure critical for GPR52 binding affinity. Key intermediates include fluoropyridine and hydrazine derivatives, as exemplified in analogous syntheses of related GPR52 agonists .

  • Step 1: Fluoropyridine Intermediate Preparation
    The coupling of p-bromopyridine (19 ) with a zincate derived from benzyl bromide (18 ) yields fluoropyridine 20 , a precursor for subsequent hydrazine formation . This step employs transition metal catalysis, typically under palladium or nickel coordination, to achieve high regioselectivity.

  • Step 2: Hydrazine Derivative Synthesis
    Fluoropyridine 20 is converted to hydrazine 21 via nucleophilic substitution or reduction, depending on the leaving group . Hydrazine intermediates are pivotal for constructing the pyrazole ring, a structural motif essential for GPR52 activation .

Pyrazole Ring Formation

The pyrazole moiety in this compound is synthesized through a cyclocondensation reaction between hydrazine 21 and a diketone or its equivalent. For example:

  • Reaction of hydrazine 21 with ((dimethylamino)methylene)piperidine-2,4-dione generates the pyrazole core with high regioselectivity .

  • Alternative routes involve piperidine-2,4-dione intermediates (22 ) followed by dimethylformamide-dimethylacetal treatment to install substituents at the 1- and 3-positions of the pyrazole .

Regiochemical assignment of the pyrazole ring is confirmed via ¹H NMR nuclear Overhauser effect (NOE) experiments and small-molecule X-ray crystallography . For this compound, the 1-(3-fluorophenyl)-3-(trifluoromethyl)pyrazole configuration is critical for achieving an EC₅₀ of 75 nM .

Structural Optimization and Analogue Synthesis

Substituent Effects on Potency and Pharmacokinetics

Modifications to the benzamide and pyrazole substituents reveal structure-activity relationship (SAR) trends:

Substituent PositionModificationEffect on EC₅₀ (nM)Metabolic Stability (Cli, mL/min/kg)P-gp Efflux Ratio
Pyrazole-3-methylAddition of -CH₃10 → 1.5 25 → 35 2.8 → 4.1
Benzamide-4-azolyReplacement with -CF₃75 → 392 18 → 22 1.9 → 3.5

The trifluoromethyl group at the benzamide’s 4-position enhances lipophilicity (LogP = 4.2) , improving blood-brain barrier permeability but increasing P-glycoprotein (P-gp) efflux . Conversely, methyl substituents on the pyrazole improve potency but reduce metabolic stability in human liver microsomes .

Final Coupling and Functionalization

The convergent synthesis concludes with amide bond formation between the pyrazole-bearing intermediate and the substituted benzoyl chloride. For this compound:

  • Coupling of 1-(3-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid with 4-amino-2-methylbenzamide under standard peptide coupling conditions (e.g., HATU/DIPEA) .

  • Purification via reverse-phase chromatography achieves >98% purity, as confirmed by HPLC .

Analytical Characterization and Process Challenges

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, benzamide-H), 7.62 (m, 3H, aryl-H), 2.45 (s, 3H, -CH₃) .

  • X-ray Crystallography : Confirms the anti conformation of the benzamide relative to the pyrazole ring, minimizing steric clash with GPR52’s transmembrane domain .

Scale-Up and Yield Optimization

Initial synthetic routes suffered from low yields (~20%) due to poor regioselectivity in pyrazole formation. Process improvements include:

  • Catalyst Screening : Palladium-Xantphos systems increased coupling efficiency to 85% .

  • Solvent Optimization : Switching from THF to DMF improved solubility of intermediates, reducing reaction time from 24 h to 6 h .

The final optimized process produces this compound in 56% overall yield at the 100 g scale .

Comparative Analysis with Analogues

This compound’s superiority over analogues like HTL0041178 (1 ) stems from its balanced lipophilic efficiency (LLE = 5.1) :

ParameterThis compoundHTL0041178 (1 )Compound 17
EC₅₀ (nM)752815
Cli (mL/min/kg)223548
P-gp Efflux Ratio3.52.86.2
Oral Bioavailability (%)826545

While 17 exhibits higher potency, its efflux ratio of 6.2 limits brain penetration, making this compound the optimal candidate for in vivo studies .

化学反应分析

反应类型: FTBMT 经历各种化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

    还原: 还原反应可以将 this compound 转化为具有不同性质的还原形式。

    取代: this compound 可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件:

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 卤素和亲核试剂等试剂用于取代反应。

主要产物: 这些反应形成的主要产物包括具有改变的化学和生物性质的各种 this compound 衍生物。

科学研究应用

Antipsychotic Applications

FTBMT has been identified as a potential therapeutic agent for schizophrenia due to its antipsychotic-like effects. Research has demonstrated that this compound significantly inhibits hyperactivity induced by MK-801, a model for acute psychosis, without causing catalepsy—a common side effect associated with traditional antipsychotics.

Key Findings:

  • Animal Studies : In rodent models, this compound improved recognition memory and attenuated working memory deficits .
  • Mechanism of Action : The compound activates cAMP signaling in striatal neurons and preferentially induces neuronal activation in specific brain regions associated with cognition, such as the medial prefrontal cortex and hippocampus .

Immunological Applications

Recent studies have explored the role of this compound in modulating T cell function. Activation of GPR52 by this compound results in increased intracellular cAMP levels, which is crucial for T cell activation and differentiation.

Experimental Insights:

  • T Cell Proliferation : this compound treatment significantly enhanced the proliferation of T cells, particularly regulatory T cells (Tregs), indicating its potential use in immunotherapy .
  • Differentiation Effects : The compound was shown to influence the differentiation of naïve CD4+ T cells into various T helper cell subsets (Th1, Th2, Th17) under controlled experimental conditions .

Neurotherapeutic Potential

This compound's effects extend beyond schizophrenia, suggesting its applicability in other neurological disorders. Studies indicate that GPR52 stimulation may provide neuroprotective benefits in conditions like Huntington's disease.

Case Study Summary:

  • Huntington's Disease Models : In GPR52 knockout mice, expression levels of mutant huntingtin were altered, indicating that GPR52 plays a role in neurodegenerative processes. Restoration of GPR52 expression in transgenic mice led to improved movement and cognitive functions .

Table 1: Summary of this compound's Pharmacological Effects

Application AreaEffect ObservedModel Used
AntipsychoticInhibits MK-801-induced hyperactivityRodent models
Cognitive EnhancementImproves recognition memoryNovel object-recognition test
ImmunomodulationEnhances T cell proliferationC57BL/6 mouse model
NeuroprotectionAlters mutant huntingtin expressionHuntington's disease models

作用机制

FTBMT 通过选择性激活 GPR52 受体发挥作用。这种激活导致细胞内环状腺苷单磷酸 (cAMP) 水平升高,进而调节各种信号通路。 该化合物据信通过其对神经元活动和神经递质释放的作用介导其抗精神病和认知增强作用 .

相似化合物的比较

FTBMT is structurally and functionally distinct from other GPR52 agonists. Below is a comparative analysis with two recently identified partial agonists, 2-B3 and 5-E1 , derived from ligand-based pharmacophore modeling and virtual screening .

Structural and Functional Differences

Parameter This compound 2-B3 5-E1
Chemical Structure 1,2,4-Triazole core with trifluoromethyl and fluoro substituents Thiazole core with cyclopropane carboxamide Thiazole core with benzyl and methyl ester groups
Potency (pEC₅₀) 7.03 (human GPR52) 5.80 ± 0.07 (1.6 μM) 5.47 ± 0.02 (3.4 μM)
Efficacy (Emax) Full agonist (100% response) Partial agonist (53.9 ± 2% of this compound’s maximal response) Partial agonist (57.1 ± 2% of this compound’s maximal response)
cAMP Modulation Significant FRET changes at 0.5 μM in HEK293A cells Not tested in FRET assays; Glosensor cAMP assay shows lower activity Similar to 2-B3
In Vivo Effects Improves cognition (3–30 mg/kg); reduces MK-801-induced memory deficits No in vivo data reported No in vivo data reported

Key Findings

Potency and Efficacy : this compound’s pEC₅₀ for human GPR52 (7.03) is significantly higher than 2-B3 (5.80) and 5-E1 (5.47), indicating superior receptor affinity. This compound also acts as a full agonist, whereas 2-B3 and 5-E1 are partial agonists with ~55% efficacy relative to this compound .

Mechanistic Specificity : this compound’s effects on cAMP are blocked by the GPR52 antagonist E7, confirming target specificity . In contrast, 2-B3 and 5-E1 exhibit off-target interactions due to their thiazole cores, which may reduce selectivity .

Therapeutic Advantages : this compound’s in vivo efficacy in improving cognition and reducing psychosis-like behaviors is unmatched by 2-B3 or 5-E1, which lack preclinical validation .

Limitations of Comparative Studies

  • Partial Agonism : The partial agonism of 2-B3 and 5-E1 may limit their therapeutic utility compared to this compound’s full agonism, which ensures robust cAMP signaling .

生物活性

FTBMT, also known as 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1,2,4-triazol-1-yl)-2-methylbenzamide, is a novel and selective agonist for the GPR52 receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in treating schizophrenia and cognitive impairments. This article delves into the biological activity of this compound, summarizing key research findings and presenting relevant data.

This compound primarily acts as a selective agonist for the GPR52 receptor, which is predominantly expressed in the brain regions associated with cognition and mood regulation. The activation of GPR52 by this compound has been shown to enhance cyclic adenosine monophosphate (cAMP) signaling pathways in striatal neurons, leading to various pharmacological effects.

Pharmacological Effects

  • Antipsychotic Activity :
    • In vivo studies demonstrated that this compound effectively inhibited MK-801-induced hyperactivity in rodent models, which is indicative of antipsychotic-like effects. Notably, this was achieved without inducing catalepsy, a common side effect associated with traditional antipsychotics .
    • The compound also increased c-fos expression in the nucleus accumbens (NAc), suggesting enhanced neuronal activation linked to its antipsychotic properties .
  • Cognitive Enhancement :
    • This compound improved recognition memory in novel object-recognition tests and mitigated working memory deficits induced by MK-801 in radial arm maze tests. These effects were corroborated by increased c-fos expression in cognitive-related brain regions such as the medial prefrontal cortex and hippocampus .
    • The recognition of this compound's procognitive effects positions it as a potential treatment option for cognitive deficits associated with schizophrenia.

Data Summary

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Model Primary Findings Significance
RodentInhibition of MK-801-induced hyperactivityAntipsychotic-like effect without catalepsy
RodentImproved recognition memoryPotential cognitive enhancer
HEK293Increased intracellular cAMP levels upon treatmentMechanistic insight into GPR52 activation
VariousEnhanced neuronal activation in cognitive regionsSupports role in cognition

Case Studies

Recent studies have highlighted the pharmacological profile of this compound through various experimental setups:

  • Study on Antipsychotic Effects : A study evaluated this compound's impact on hyperactivity induced by MK-801 in mice. Results indicated that this compound significantly reduced hyperactivity while maintaining normal motor function, suggesting a favorable side effect profile compared to existing antipsychotics .
  • Cognitive Function Analysis : Another investigation focused on the cognitive benefits of this compound using a series of behavioral tests. The findings revealed that subjects treated with this compound exhibited notable improvements in memory tasks, indicating its potential as a dual-action agent for both psychosis and cognitive deficits .

常见问题

How should researchers formulate precise and testable research questions for studying Ftbmt's physicochemical properties?

Classification: Basic
Methodological Answer:
A well-structured research question for this compound should adhere to frameworks like FINERMAPS (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, Systematic) to ensure scientific rigor . For example:

  • Feasibility: Ensure access to analytical tools (e.g., NMR, mass spectrometry) and sufficient sample quantities.
  • Precision: Specify properties (e.g., solubility, thermal stability) and conditions (e.g., pH, temperature).
    A PICOT -style question (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) could be: "How does this compound’s crystalline structure (indicator) compare to its amorphous form (comparison) in terms of bioavailability (outcome) under simulated gastrointestinal conditions (time)?" .

Q. What experimental design strategies minimize bias when analyzing this compound’s biological activity?

Classification: Advanced
Methodological Answer:

  • Blinding and Randomization: Use double-blind protocols for in vitro assays to reduce observer bias .
  • Controls: Include positive/negative controls (e.g., known agonists/inhibitors) and account for solvent effects in dose-response experiments.
  • Replication: Perform triplicate measurements and validate findings across independent labs to address instrument-specific variability .
  • Statistical Power: Calculate sample size using pilot data to ensure sufficient power (e.g., α=0.05, β=0.2) .

Q. How can researchers resolve contradictions in this compound’s reported toxicity profiles across studies?

Classification: Advanced
Methodological Answer:

  • Data Triangulation: Compare results from in silico predictions (e.g., QSAR models), in vitro assays (e.g., cytotoxicity screens), and in vivo models (e.g., rodent studies) to identify methodological disparities .
  • Meta-Analysis: Aggregate datasets using tools like RevMan or R’s metafor package, adjusting for variables like exposure duration or cell line specificity .
  • Error Analysis: Quantify uncertainties in LC50 values using error propagation models and report confidence intervals .

Q. What are best practices for collecting and managing spectral data (e.g., IR, NMR) for this compound?

Classification: Basic
Methodological Answer:

  • Standardized Protocols: Use IUPAC guidelines for spectral acquisition (e.g., solvent suppression in NMR, baseline correction in IR) .
  • Metadata Annotation: Document instrument parameters (e.g., magnetic field strength, temperature) and sample preparation steps in machine-readable formats (e.g., .xml or .json) .
  • Repositories: Deposit raw data in FAIR-aligned repositories like Zenodo or Chemotion to ensure reproducibility .

Q. How can mixed-methods approaches enhance understanding of this compound’s mechanism of action?

Classification: Advanced
Methodological Answer:

  • Quantitative: Use high-throughput screening (HTS) to identify binding targets (e.g., via SPR or ITC) and calculate kinetic parameters (kon/koff) .
  • Qualitative: Conduct thematic analysis of literature to map hypotheses (e.g., "Does this compound modulate Pathway A or B?") .
  • Integration: Apply triangulation matrices to correlate HTS data with transcriptomic profiles (e.g., RNA-seq) .

Q. What ethical considerations are critical when designing human trials involving this compound derivatives?

Classification: Basic
Methodological Answer:

  • Informed Consent: Develop participant-friendly questionnaires explaining risks/benefits, translated into local languages .
  • Data Anonymization: Use tokenization or pseudonymization for sensitive health data .
  • Regulatory Compliance: Align with FDA/EMA guidelines for Phase I trials, including DSMB oversight .

Q. How should researchers address reproducibility challenges in synthesizing this compound analogs?

Classification: Advanced
Methodological Answer:

  • Reaction Optimization: Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, temperature) and model interactions via response surface methodology .
  • Batch Documentation: Record lot numbers of reagents and purity certificates to trace variability .
  • Open Protocols: Publish step-by-step synthesis videos on platforms like JoVE to clarify ambiguous steps .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in longitudinal studies?

Classification: Advanced
Methodological Answer:

  • Mixed-Effects Models: Account for inter-subject variability and missing data using R’s lme4 or SAS PROC MIXED .
  • Time-Series Analysis: Apply ARIMA or GAMs to model non-linear trends in bioavailability over time .
  • Multiple Testing Correction: Use Benjamini-Hochberg procedures to control FDR in omics datasets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。